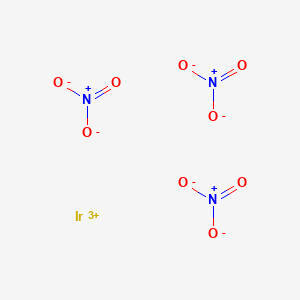
Tetrahydrothiophene-2-carboxylic acid
Overview
Description
Tetrahydrothiophene-2-carboxylic acid is an organosulfur compound with the molecular formula C5H8O2S . It features a five-membered ring structure containing four methylene groups and a sulfur atom. This compound is a derivative of thiophene, a heterocyclic compound known for its aromatic properties. This compound is of significant interest due to its diverse applications in various scientific fields, including chemistry, biology, and industry.
Mechanism of Action
- THCA is a thiophene-based compound with a five-membered ring containing sulfur as the heteroatom (C₄H₄S) .
- THCA’s downstream effects could impact various pathways:
- Anticancer properties: Inhibition of tumor growth, apoptosis induction, or interference with cell cycle progression .
- Anti-inflammatory effects: Suppression of inflammatory mediators or cytokines .
- Antimicrobial activity: Disruption of microbial cell membranes or metabolic pathways .
- Antihypertensive and anti-atherosclerotic effects: Regulation of vascular tone or lipid metabolism .
Target of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
It is known that thiophene derivatives, which include Tetrahydrothiophene-2-carboxylic acid, play a vital role in the advancement of organic semiconductors . They exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties
Cellular Effects
It has been found to be a demethylation product of the protein genes in testicular tissues . It has also been shown to inhibit the production of human telomerase and consequently, cell proliferation
Molecular Mechanism
It is known that thiophene derivatives can have a variety of biological effects
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tetrahydrothiophene-2-carboxylic acid typically involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents such as phosphorus pentasulfide (P4S10) . Another common method is the Fiesselmann synthesis, which involves the condensation of ynones or ynoates with 2-mercapto acetate .
Industrial Production Methods: Industrial production of this compound often employs large-scale condensation reactions using readily available starting materials and efficient catalysts to ensure high yields and purity. The process is optimized to minimize by-products and environmental impact.
Chemical Reactions Analysis
Types of Reactions: Tetrahydrothiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced sulfur-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and halides are used under mild to moderate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Tetrahydrothiophene-2-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Thiophene: A simpler aromatic compound with a sulfur atom in a five-membered ring.
Tetrahydrothiophene: A saturated analog of thiophene with a similar ring structure but without the carboxylic acid group.
Uniqueness: Tetrahydrothiophene-2-carboxylic acid is unique due to the presence of both a sulfur atom and a carboxylic acid group in its structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
thiolane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2S/c6-5(7)4-2-1-3-8-4/h4H,1-3H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOYMQRKTJRHGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60332051 | |
| Record name | TETRAHYDRO-2-THIOPHENECARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60332051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19418-11-2 | |
| Record name | TETRAHYDRO-2-THIOPHENECARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60332051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | thiolane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the stereochemistry of Tetrahydrothiophene-2-carboxylic acid important in the development of the CXCR antagonist?
A1: The research paper focuses on developing a scalable synthesis for a novel CXCR antagonist. this compound serves as a crucial chiral building block in this synthesis []. The (2R)-stereoisomer of this compound is specifically required to construct the desired stereochemistry of the final antagonist molecule. This highlights the importance of stereochemical control in drug development, as different enantiomers can exhibit different biological activities and pharmacological profiles.
Q2: What stereoselective method was employed to synthesize the (2R)-Tetrahydrothiophene-2-carboxylic acid?
A2: The researchers utilized an enzymatic resolution technique to obtain the desired (2R)-Tetrahydrothiophene-2-carboxylic acid enantiomer from the racemic mixture []. This approach leverages the selectivity of enzymes to preferentially react with one enantiomer over the other, leading to an efficient separation and purification of the desired stereoisomer.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Silane, trimethyl[(1-methylheptyl)oxy]-](/img/structure/B103192.png)



![11-Methylbenzo[a]pyrene](/img/structure/B103201.png)
![3,4-dimethyl-6H-[1,2]oxazolo[3,4-d]pyridazin-7-one](/img/structure/B103202.png)
